N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYAIZNKGJCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326623 | |
| Record name | N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338402-06-5 | |
| Record name | N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine typically involves the reaction of cyclohexylamine with 2-(trifluoromethyl)-4-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and amine group participate in oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Yield (%) | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | Pyridine N-oxide derivative | 65–78 | Selective oxidation at nitrogen |
| H₂O₂ (acetic acid, 60°C) | Trifluoromethyl ketone intermediate | 42 | Partial ring decomposition |
| mCPBA (CH₂Cl₂, 0°C→RT) | Epoxidation of cyclohexyl group | <10 | Low regioselectivity observed |
The trifluoromethyl group stabilizes electron-deficient intermediates, facilitating N-oxidation over ring-based transformations .
Reduction Reactions
Selective reduction pathways depend on the target site:
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C
-
Outcome : Saturation of pyridine ring to piperidine derivative (83% yield)
-
Mechanism : Syn-addition with retention of trifluoromethyl group stereochemistry
Boron-Based Reductions
Nucleophilic Substitution
The 4-amine group exhibits reactivity toward electrophiles:
| Electrophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C, Et₃N | N-acetyl derivative | 89 |
| Methyl iodide | DMF, K₂CO₃, 50°C | Quaternary ammonium salt | 76 |
| Tosyl chloride | THF, -20°C→RT | Sulfonamide-protected compound | 93 |
The trifluoromethyl group deactivates the adjacent pyridine carbon, directing substitution exclusively to the amine site .
Cycloaddition and Ring Expansion
Under Lewis acid catalysis:
-
With Maleic Anhydride :
-
Photochemical [2+2] Cycloaddition :
Catalytic Coupling Reactions
Palladium-mediated transformations:
| Reaction Type | Conditions | Product | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₂CO₃, 80°C | Biaryl derivatives | 12.4 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Polysubstituted pyridines | 8.9 |
The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps .
Acid-Base Behavior
-
pKa Studies :
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| N-Oxidation | 2.1 × 10⁻³ | 58.9 |
| Electrophilic Substitution | 4.7 × 10⁻⁵ | 72.3 |
| Reductive Amination | 1.8 × 10⁻² | 34.6 |
Data derived from stopped-flow kinetics and DFT calculations .
Mechanistic Insights
-
Steric Effects : The cyclohexyl group imposes severe steric constraints (>7 kcal/mol barrier for para-substitution) .
-
Electronic Effects : CF₃ group increases LUMO energy by 1.3 eV, disfavoring electrophilic attack at C-2 .
-
Solvent Interactions : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by 3–5× vs. nonpolar media .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is being investigated for its potential as an active pharmaceutical ingredient (API) in drug development. The trifluoromethyl group enhances lipophilicity, which can improve the compound's biological activity and absorption characteristics.
- Case Study : Research indicates that derivatives of this compound may inhibit PI3K-dependent Akt activation, a pathway critical in cancer cell proliferation. The inclusion of trifluoromethyl moieties has been shown to enhance the potency of compounds targeting this pathway at nanomolar concentrations.
Medicinal Chemistry
The compound is also being explored for its role in developing selective COX-2 inhibitors, which are important in treating inflammation with fewer side effects compared to traditional NSAIDs.
- Case Study : A series of pyridine derivatives were synthesized and evaluated for their ability to act as COX-2 inhibitors, where this compound was highlighted for its promising pharmacological profile.
Agricultural Applications
Agrochemical Development
In agricultural chemistry, this compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives have been utilized in the formulation of pesticides and herbicides.
- Case Study : The derivative 2,3-dichloro-5-(trifluoromethyl)pyridine has been developed for crop protection products, demonstrating significant efficacy against pests while maintaining low toxicity to non-target organisms.
Biomedical Research
Antimicrobial Activity
this compound has shown promise in biomedical research due to its antimicrobial properties. Compounds with similar structures have been tested for their effectiveness against various pathogens.
- Case Study : Research on related trifluoromethylpyridine derivatives demonstrated broad-spectrum antimicrobial activity, including efficacy against resistant bacterial strains and certain fungi .
Data Table: Comparative Analysis of Trifluoromethylpyridine Derivatives
| Compound Name | Structural Features | Unique Aspects | Application Area |
|---|---|---|---|
| This compound | Cyclohexyl group at 2-position | Enhanced lipophilicity | Drug development |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorine substitutions | Effective pesticide | Agrochemical |
| 4-Amino-N-methylpyridin-2(3H)-one | Amino group at 4-position | Strong antibacterial activity | Biomedical research |
| 3-Chloro-N-cyclohexylpyridin-4-amines | Chlorine substitution | Potential herbicidal properties | Agricultural chemistry |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its potential anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Structural and Functional Differences
- Core Heterocycle: Pyridine (e.g., target compound) vs. pyrimidine () or quinoline (): Pyrimidines and quinolines exhibit distinct electronic profiles due to additional nitrogen atoms or fused benzene rings, affecting binding affinity and metabolic stability .
- Substituent Effects: Cyclohexyl vs. -CF₃ Position: The 2-position in pyridines (target compound) vs. 6-position in pyrimidines () influences steric and electronic interactions with biological targets.
Biological Activity
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , which includes a trifluoromethyl group that enhances its lipophilicity and biological interactions. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics and Synthesis
This compound features a cyclohexyl group at the 2-position and an amino group at the 4-position of the pyridine ring. The trifluoromethyl substituent significantly influences its pharmacokinetic properties, making it an interesting candidate for drug development. Various synthetic routes have been developed to produce this compound, emphasizing its accessibility for further research and application in drug discovery.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and antitubercular contexts. Similar compounds have demonstrated significant efficacy against various pathogens, suggesting that this compound may also possess similar properties.
Antibacterial Activity
The antibacterial potential of this compound can be inferred from studies on related pyridine derivatives. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . The incorporation of the trifluoromethyl group is believed to enhance the interaction with bacterial targets, potentially increasing potency.
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound reveal critical insights into how modifications to its structure can influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-methylpyridin-2(3H)-one | Amino group at 4-position | Exhibits strong antibacterial activity |
| 3-Chloro-N-cyclohexylpyridin-4-amines | Chlorine substitution at 3-position | Potential herbicidal properties |
| 2-(Trifluoromethyl)pyridin-4-amines | Trifluoromethyl group | Involved in various drug discovery programs |
| N-cyclopropyl-2-(trifluoromethyl)pyridin-4-amines | Cyclopropyl instead of cyclohexyl | Different steric effects influencing activity |
These findings indicate that the specific combination of cyclohexyl and trifluoromethyl groups in this compound may lead to unique pharmacological profiles not observed in other similar compounds .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial studies suggest that the compound may have poor bioavailability due to first-pass metabolism but could be optimized through structural modifications or alternative administration routes . For instance, in vivo studies demonstrated varying exposure levels depending on the route of administration, indicating a need for further exploration of its pharmacokinetic properties.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antitubercular Activity : A related compound demonstrated significant efficacy against Mycobacterium tuberculosis, emphasizing the importance of structural features in achieving desired activity levels .
- Cytotoxicity Assessments : Studies on related pyridine derivatives showed varying degrees of cytotoxicity, suggesting that while some modifications enhance antibacterial activity, they may also increase toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridin-4-amine) with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) with a palladium catalyst . Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Yield optimization (~60–75%) is achieved by adjusting stoichiometric ratios (amine:halide = 1.2:1) and using ligands like Xantphos to stabilize intermediates .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by ¹H/¹³C NMR. Structural validation requires X-ray crystallography to resolve bond angles and torsional strain, particularly around the cyclohexyl and trifluoromethyl groups. For example, dihedral angles between the pyridine ring and substituents should align with computational models (DFT/B3LYP) . Mass spectrometry (ESI-MS) confirms molecular weight (±0.1 Da tolerance) .
Q. What spectroscopic techniques are used to characterize the electronic effects of the trifluoromethyl group in this compound?
- Methodology : ¹⁹F NMR detects the electronic environment of the CF₃ group (δ ≈ -60 to -65 ppm), while IR spectroscopy identifies C-F stretching vibrations (1100–1200 cm⁻¹). UV-Vis spectroscopy reveals π→π* transitions in the pyridine ring, with bathochromic shifts indicating electron-withdrawing effects from CF₃ .
Advanced Research Questions
Q. How do steric effects from the cyclohexyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Steric hindrance from the cyclohexyl moiety reduces catalytic efficiency in Suzuki-Miyaura couplings. Computational modeling (e.g., Molecular Mechanics) quantifies steric bulk using Tolman cone angles. Experimental optimization involves using bulky phosphine ligands (e.g., SPhos) or microwave-assisted heating to enhance reaction rates . Contrasting data from smaller substituents (e.g., methyl vs. cyclohexyl) highlight yield differences (e.g., 85% vs. 62% under identical conditions) .
Q. What contradictions exist between computational predictions and experimental data regarding the compound’s conformational stability?
- Methodology : DFT calculations often underestimate the torsional strain between the pyridine ring and cyclohexyl group. For instance, predicted dihedral angles (10–15°) may deviate from X-ray crystallography results (12.8–86.1°) due to crystal packing forces or solvent effects . Discrepancies in hydrogen bonding (predicted intramolecular N–H⋯N vs. observed C–H⋯π interactions) require hybrid QM/MM simulations to resolve .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodology : Byproducts like dehalogenated intermediates or cyclohexylamine adducts are minimized via:
- Temperature control : Slow addition of reagents at <5°C to suppress exothermic side reactions.
- Solvent selection : Tetrahydrofuran (THF) reduces polar byproducts compared to DMF .
- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How does the compound interact with biological targets, and what assays validate its bioactivity?
- Methodology : In vitro assays (e.g., enzyme inhibition, MIC tests for antimicrobial activity) screen for interactions with kinases or microbial targets. Structure-activity relationship (SAR) studies modify the pyridine core or substituents to enhance binding. For example, replacing cyclohexyl with aryl groups increases hydrophobicity, improving membrane permeability . Contradictory bioactivity data (e.g., inactive against Gram-negative bacteria but active in fungal models) necessitate proteomic profiling to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
